molecular formula C9H12BrNO B3042769 3-Bromo-4-(dimethylamino)benzyl alcohol CAS No. 676336-31-5

3-Bromo-4-(dimethylamino)benzyl alcohol

Cat. No.: B3042769
CAS No.: 676336-31-5
M. Wt: 230.1 g/mol
InChI Key: OFLXBUNZTDWFIA-UHFFFAOYSA-N
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Description

3-Bromo-4-(dimethylamino)benzyl alcohol: is an organic compound with the molecular formula C9H12BrNO It is a benzyl alcohol derivative where the benzene ring is substituted with a bromine atom at the third position and a dimethylamino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(dimethylamino)benzyl alcohol typically involves the bromination of 4-(dimethylamino)benzyl alcohol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-4-(dimethylamino)benzyl alcohol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or cyanides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: 3-Bromo-4-(dimethylamino)benzaldehyde or 3-Bromo-4-(dimethylamino)benzoic acid.

    Reduction: 3-Bromo-4-(dimethylamino)benzylamine.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-(dimethylamino)benzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving benzyl alcohol derivatives. It can also be used to investigate the effects of bromine and dimethylamino substitutions on biological activity.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of functionalized materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(dimethylamino)benzyl alcohol depends on the specific chemical reactions it undergoes. In general, the bromine atom and the dimethylamino group influence the reactivity of the benzyl alcohol moiety. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dimethylamino group can act as an electron-donating group, stabilizing intermediates and transition states.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of benzyl alcohol derivatives. It may also bind to receptors or other proteins, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

    4-(Dimethylamino)benzyl alcohol: Lacks the bromine substitution, making it less reactive in electrophilic aromatic substitution reactions.

    3-Bromo-4-(methylamino)benzyl alcohol: Similar structure but with a methylamino group instead of a dimethylamino group, which may affect its reactivity and biological activity.

    3-Bromo-4-(dimethylamino)benzaldehyde: The aldehyde derivative of 3-Bromo-4-(dimethylamino)benzyl alcohol, which is more reactive in nucleophilic addition reactions.

Uniqueness: this compound is unique due to the presence of both bromine and dimethylamino groups on the benzyl alcohol moiety. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-bromo-4-(dimethylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXBUNZTDWFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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